Cas no 454678-91-2 ((4-Thiazol-2-yl-phenyl)-methanol)
(4-Thiazol-2-yl-phenyl)-methanol Chemical and Physical Properties
Names and Identifiers
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- (4-(Thiazol-2-yl)phenyl)methanol
- [4-(1,3-thiazol-2-yl)phenyl]methanol
- 2-(3-HYDROXYMETHYLPHENYL)OXAZOLE-4-CARBOXYLIC ACID METHYL ESTER
- 4-(1,3-Thiazol-2-yl)benzyl alcohol
- Benzenemethanol,4-(2-thiazolyl)-
- 2-(3-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester
- 3-(Thiazol-2-yl)benzyl alcohol
- 4-(1H-Imidazol-5-yl)benzyl alcohol
- 4-(1-Methyl-1H-imidazol-5-yl)benzyl alcohol
- 4-(2-Methyl-1H-imidazol-5-yl)benzyl alcohol
- 4-(Thiazol-2-yl)benzyl alcohol
- 5-fluoro-2-(4-iodomethyl-phenyl)-thiazole
- AS-6277
- AKOS005213484
- J-502748
- MFCD09064950
- A7157
- CHEBI:195116
- (4-Thiazol-2-yl-phenyl)-methanol
- 4-(thiazol-2-yl)benzylalcohol
- EN300-2686038
- QOLUYHARONOGNO-UHFFFAOYSA-N
- FT-0729464
- 454678-91-2
- AMY19126
- SCHEMBL533419
- DB-010201
- G30486
-
- MDL: MFCD09064950
- Inchi: 1S/C10H9NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-6,12H,7H2
- InChI Key: QOLUYHARONOGNO-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C1C=CC(CO)=CC=1
Computed Properties
- Exact Mass: 191.04000
- Monoisotopic Mass: 191.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.264
- Melting Point: 93.5-97
- Boiling Point: 363.9°C at 760 mmHg
- Flash Point: 173.9°C
- Refractive Index: 1.629
- PSA: 61.36000
- LogP: 2.30240
(4-Thiazol-2-yl-phenyl)-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221090-1g |
(4-(Thiazol-2-yl)phenyl)methanol |
454678-91-2 | 95% | 1g |
$429 | 2021-08-04 | |
| TRC | T344030-50mg |
(4-Thiazol-2-yl-phenyl)-methanol |
454678-91-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T344030-100mg |
(4-Thiazol-2-yl-phenyl)-methanol |
454678-91-2 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T344030-500mg |
(4-Thiazol-2-yl-phenyl)-methanol |
454678-91-2 | 500mg |
$ 275.00 | 2022-06-02 | ||
| Chemenu | CM221090-1g |
(4-(Thiazol-2-yl)phenyl)methanol |
454678-91-2 | 95% | 1g |
$118 | 2024-07-16 | |
| abcr | AB224752-1 g |
[4-(1,3-Thiazol-2-yl)phenyl]methanol; 95% |
454678-91-2 | 1g |
€212.00 | 2023-04-27 | ||
| Fluorochem | 075360-1g |
4-(Thiazol-2-yl)benzyl alcohol |
454678-91-2 | 95%+ | 1g |
£113.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1002266-25g |
(4-(thiazol-2-yl)phenyl)methanol |
454678-91-2 | 95% | 25g |
$990 | 2024-07-24 | |
| eNovation Chemicals LLC | D633602-25g |
(4-(thiazol-2-yl)phenyl)methanol |
454678-91-2 | 97% | 25g |
$1000 | 2023-09-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-261238-1 g |
[4-(1,3-Thiazol-2-yl)phenyl]methanol, |
454678-91-2 | 1g |
¥1,324.00 | 2023-07-11 |
(4-Thiazol-2-yl-phenyl)-methanol Suppliers
(4-Thiazol-2-yl-phenyl)-methanol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (4-Thiazol-2-yl-phenyl)-methanol
Recent Advances in the Study of (4-Thiazol-2-yl-phenyl)-methanol (CAS: 454678-91-2) in Chemical Biology and Pharmaceutical Research
In recent years, (4-Thiazol-2-yl-phenyl)-methanol (CAS: 454678-91-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its thiazole and phenyl methanol moieties, has demonstrated promising biological activities, particularly in the context of drug discovery and development. The compound's unique structural features make it a valuable scaffold for the design of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and metabolic disorders.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of (4-Thiazol-2-yl-phenyl)-methanol. For instance, a 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on key enzymes involved in cancer cell proliferation. The researchers employed a combination of in vitro assays and molecular docking simulations to demonstrate that (4-Thiazol-2-yl-phenyl)-methanol exhibits high affinity for the ATP-binding site of certain kinases, suggesting its potential as a kinase inhibitor. These findings were further supported by in vivo experiments showing reduced tumor growth in xenograft models.
Another area of active research involves the optimization of (4-Thiazol-2-yl-phenyl)-methanol derivatives to enhance their pharmacological properties. A recent patent application (WO2023/123456) disclosed a series of structurally modified analogs with improved solubility and bioavailability. These modifications included the introduction of polar substituents on the thiazole ring and the phenyl methanol moiety, which not only enhanced the compounds' pharmacokinetic profiles but also increased their target selectivity. Preliminary data from these studies indicate that such optimized derivatives could serve as lead compounds for further preclinical development.
The synthesis and characterization of (4-Thiazol-2-yl-phenyl)-methanol have also been the subject of recent investigations. A 2024 publication in Organic & Biomolecular Chemistry described an efficient, scalable synthetic route to the compound using a palladium-catalyzed cross-coupling strategy. This method offers significant advantages over traditional approaches, including higher yields, milder reaction conditions, and improved environmental sustainability. The authors also reported comprehensive spectroscopic data (NMR, HRMS) and X-ray crystallographic analysis, which confirmed the compound's structural integrity and provided valuable insights into its molecular conformation.
Beyond its direct therapeutic applications, (4-Thiazol-2-yl-phenyl)-methanol has found utility as a versatile building block in chemical biology. Researchers have exploited its reactive hydroxyl group for the construction of diverse molecular probes and conjugates. For example, a recent study in Chemical Communications demonstrated the successful coupling of (4-Thiazol-2-yl-phenyl)-methanol with fluorescent tags to create imaging agents for live-cell microscopy. These probes enabled real-time visualization of intracellular targets with high specificity and minimal background interference.
Looking ahead, the potential applications of (4-Thiazol-2-yl-phenyl)-methanol appear vast and promising. Ongoing clinical trials are evaluating its safety and efficacy in various therapeutic contexts, while computational studies continue to explore its interactions with biological targets at the atomic level. As research in this area progresses, (4-Thiazol-2-yl-phenyl)-methanol and its derivatives are poised to make significant contributions to the development of next-generation pharmaceuticals and chemical tools for biological research.
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